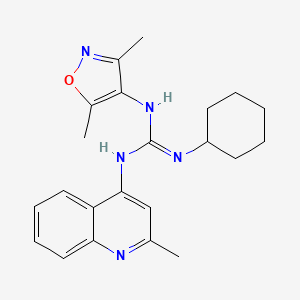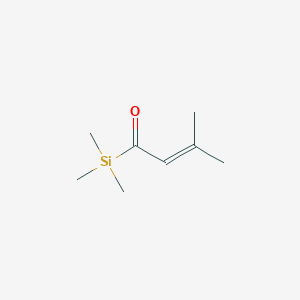
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- is an organosilicon compound with the molecular formula C8H16OSi. This compound is characterized by the presence of a silane group bonded to a 3-methyl-1-oxo-2-butenyl moiety. Organosilicon compounds like this one are widely used in various industrial and research applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- typically involves the reaction of trimethylsilane with a suitable precursor containing the 3-methyl-1-oxo-2-butenyl group. One common method involves the hydrosilylation reaction, where an alkene or alkyne precursor reacts with trimethylsilane in the presence of a catalyst, such as platinum or rhodium complexes, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- is often carried out in large-scale reactors equipped with advanced control systems to ensure optimal reaction conditions. The use of continuous flow reactors and automated systems allows for efficient and consistent production of the compound .
化学反応の分析
Types of Reactions
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce various silane derivatives .
科学的研究の応用
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules and surfaces for biological studies.
作用機序
The mechanism of action of Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- involves its interaction with various molecular targets and pathways. The silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable, cross-linked networks in coatings and adhesives .
類似化合物との比較
Similar Compounds
Silane, trimethyl[1-methyl-2-oxo-2-(trimethylsilyl)ethoxy]-, ®-: This compound has a similar structure but with different functional groups.
Trimethylsilylacetylene: Another organosilicon compound with a different alkyl group attached to the silane.
Uniqueness
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- is unique due to its specific combination of the silane group and the 3-methyl-1-oxo-2-butenyl moiety. This unique structure imparts distinct chemical properties, making it valuable in various applications .
特性
CAS番号 |
73452-05-8 |
|---|---|
分子式 |
C8H16OSi |
分子量 |
156.30 g/mol |
IUPAC名 |
3-methyl-1-trimethylsilylbut-2-en-1-one |
InChI |
InChI=1S/C8H16OSi/c1-7(2)6-8(9)10(3,4)5/h6H,1-5H3 |
InChIキー |
UWVNTEMDHYAOPN-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


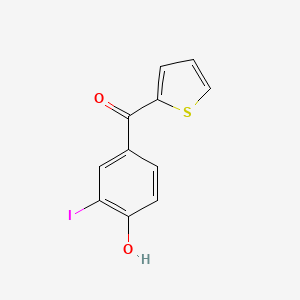
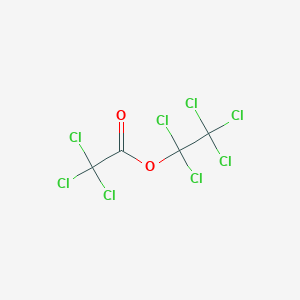
![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)
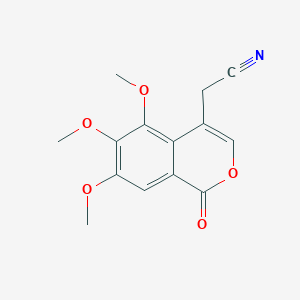
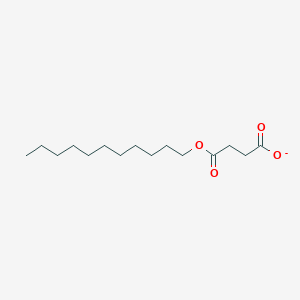
![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)
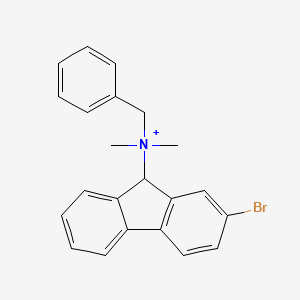

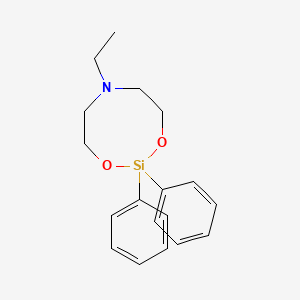
![2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol](/img/structure/B14461494.png)
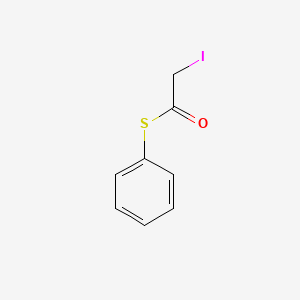
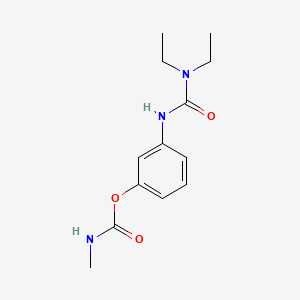
![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)
